2-Bromo-4-(chloromethoxy)-1-fluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
2-bromo-4-(chloromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,4H2 |
InChI Key |
MHWFSCTXJBAVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Chloromethoxy 1 Fluorobenzene
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For 2-Bromo-4-(chloromethoxy)-1-fluorobenzene, the analysis involves key bond disconnections to identify plausible precursors.
Strategic Cleavage of Carbon-Halogen Bonds
The carbon-bromine and carbon-fluorine bonds are key features of the target molecule. In a retrosynthetic sense, disconnecting the C-Br bond is a logical step. The bromine atom is typically introduced via electrophilic aromatic substitution. This disconnection points to 2-fluoro-4-(chloromethoxy)benzene as a direct precursor. However, a more practical approach considers the directing effects of the substituents. The hydroxyl group is a strong activating group and an ortho-, para-director. Therefore, a retrosynthetic pathway that involves bromination of a phenolic precursor is often more efficient.
Formation of the Chloromethoxy Moiety
The chloromethoxy group (-OCH₂Cl) is an ether linkage with a chlorine atom. This group is typically installed by reacting a phenol (B47542) with a chloromethoxylation reagent. Therefore, a key disconnection is the C-O bond of the ether, leading back to 2-bromo-4-fluorophenol (B1268413) and a source of the chloromethyl group, such as chloromethyl methyl ether.
Regioselective Introduction of Substituents
The arrangement of the bromo, fluoro, and chloromethoxy groups on the benzene (B151609) ring is critical. The retrosynthetic analysis must consider the regiochemical control during the synthetic steps. Starting from 4-fluorophenol (B42351), the hydroxyl group directs the incoming electrophile (bromine) to the ortho position. This regioselectivity is a cornerstone of the synthetic strategy. The subsequent reaction to form the chloromethoxy ether does not alter the substitution pattern on the ring.
Precursor Synthesis and Starting Materials
The successful synthesis of this compound relies on the efficient preparation of its key precursors. These include the halogenated benzene scaffold and the reagent for introducing the chloromethoxy group.
Synthesis of Monofluorinated and Brominated Benzene Scaffolds
The primary precursor for the target molecule is 2-bromo-4-fluorophenol. This compound can be synthesized from commercially available starting materials such as 4-fluorophenol.
One common method involves the direct bromination of 4-fluorophenol. In a typical procedure, 4-fluorophenol is reacted with bromine in a suitable solvent like dichloroethane at a controlled temperature. guidechem.com The reaction is highly regioselective due to the directing effect of the hydroxyl group, yielding 2-bromo-4-fluorophenol in high purity. guidechem.com
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Purity |
| 4-Fluorophenol | Bromine | Dichloroethane | 5-10°C | 2-Bromo-4-fluorophenol | 95% | 94% |
This table summarizes a typical laboratory-scale synthesis of 2-bromo-4-fluorophenol. guidechem.com
Preparation of Halomethoxylation Reagents
The chloromethoxy group is introduced using a halomethoxylation reagent. Chloromethyl methyl ether (MOM-Cl) is a common reagent for this purpose. While commercially available, it can also be prepared in the laboratory, although caution is required due to its carcinogenic nature.
The synthesis of this compound is then achieved by reacting 2-bromo-4-fluorophenol with chloromethyl methyl ether in the presence of a base. guidechem.com The base, such as sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile and attacks the chloromethyl methyl ether, displacing the chloride and forming the desired ether linkage. guidechem.com
| Reactant | Reagent | Base | Solvent | Product |
| 2-Bromo-4-fluorophenol | Chloromethyl methyl ether | Sodium hydroxide | Water | This compound |
This table outlines the final step in the synthesis of the target compound. guidechem.com
Direct Synthetic Routes
Direct synthetic routes involve the sequential introduction of functional groups onto a simpler aromatic precursor. These methods are often the most straightforward for creating the core structure of the target molecule.
Electrophilic Aromatic Substitution Strategies for Initial Functionalization
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry and represents the most viable and direct pathway to the key intermediate, 2-Bromo-4-fluorophenol. In this reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom.
The synthesis of 2-Bromo-4-fluorophenol typically begins with 4-fluorophenol. guidechem.com The hydroxyl group (-OH) of the phenol is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. This strong activation often means that EAS reactions on phenols can proceed under mild conditions, sometimes without a catalyst. chemistrysteps.com The fluorine atom, while electronegative, also directs incoming electrophiles to the ortho and para positions.
In the bromination of 4-fluorophenol, the directing effects of the hydroxyl group dominate. Since the position para to the hydroxyl group is already occupied by the fluorine atom, the electrophilic bromine (Br⁺) is directed to the positions ortho to the -OH group. This regioselectivity leads directly to the desired 2-bromo-4-fluorophenol.
A common laboratory procedure involves dissolving 4-fluorophenol in a solvent like dichloromethane (B109758) or dichloroethane and then adding bromine, often at reduced temperatures to control the reaction's exothermicity. guidechem.comchemicalbook.com One reported method details the reaction of 4-fluorophenol with bromine in dichloroethane, achieving a 95% molar yield of 2-Bromo-4-fluorophenol. guidechem.com
The final step in the synthesis is the conversion of the phenolic intermediate to the target compound. This is achieved through chloromethylation of the hydroxyl group, a reaction that can be performed using reagents such as formaldehyde (B43269) and hydrogen chloride or chloromethyl methyl ether, to yield this compound. smolecule.comwikipedia.org
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers an alternative, though typically less direct, approach for synthesizing substituted phenols. Unlike EAS, the SNAr mechanism involves the attack of a nucleophile on an aromatic ring, which requires the ring to be electron-deficient. libretexts.org This is usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halogen). libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the synthesis of 2-Bromo-4-fluorophenol, one could theoretically start with a precursor like 1,2-dibromo-4-nitrobenzene (B1583194) and react it with a hydroxide source. However, achieving the desired regioselectivity would be a significant challenge.
Given that the target precursor, 2-bromo-4-fluorophenol, lacks strong electron-withdrawing groups, it is not an ideal candidate for synthesis via a standard SNAr pathway where a halide is displaced by a hydroxide nucleophile. Such reactions on unactivated aryl halides, if they proceed at all, often require extreme conditions of high temperature and pressure. chemistrysteps.com Therefore, this approach is generally considered less practical for this specific target compared to electrophilic substitution.
Halex Reactions and Anionic Intermediates
The Halex reaction (Halogen Exchange) is a specific and industrially significant type of nucleophilic aromatic substitution. acsgcipr.orgchemtube3d.com In this process, a chloride atom on an aromatic ring is displaced by a fluoride (B91410) anion to generate an aryl fluoride. acsgcipr.org The reaction is typically carried out at high temperatures (150-250 °C) using a fluoride salt, most commonly potassium fluoride (KF), in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org
The mechanism is a classic SNAr pathway, and its efficiency is highly dependent on the substrate. The reaction works best with electron-deficient aromatic or heteroaromatic rings, where electron-withdrawing groups stabilize the negative charge of the anionic Meisenheimer intermediate. acsgcipr.org
While the Halex reaction is a powerful tool for introducing fluorine into an aromatic system, it is not a direct method for synthesizing 2-Bromo-4-fluorophenol. Instead, it would be employed to create a fluorinated starting material from a chlorinated precursor. For instance, a hypothetical multi-step synthesis could involve a Halex reaction on a polychlorinated bromo-benzene to introduce the fluorine atom, which would then be carried through subsequent steps to add the hydroxyl group. However, given the ready availability of 4-fluorophenol, such a route would be unnecessarily complex.
Table 1: Typical Conditions for Halex Reactions
| Parameter | Typical Conditions |
|---|---|
| Fluoride Source | Potassium Fluoride (KF), Caesium Fluoride (CsF) |
| Solvent | DMSO, DMF, Sulfolane (polar aprotic) |
| Temperature | 150 - 250 °C |
| Substrate Requirement | Electron-deficient aryl chlorides |
| Additives | Phase-transfer catalysts (optional) |
Cross-Coupling Based Syntheses
Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, typically involving a transition-metal catalyst. While not used for the direct synthesis of 2-Bromo-4-fluorophenol, they offer strategic pathways for constructing the substituted aromatic ring from different precursors, particularly polyhalogenated arenes.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or ester). This reaction is exceptionally versatile for creating aryl-aryl bonds.
In the context of synthesizing a precursor for this compound, a Suzuki reaction could be envisioned as part of a strategy involving a polyhalogenated starting material. For example, one could start with a molecule like 1,4-dibromo-2-fluorobenzene (B72686). By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve a site-selective mono-coupling reaction. rsc.org This would involve reacting the dibrominated compound with one equivalent of a boronic acid derivative that could later be converted into a hydroxyl group. The remaining bromine atom would be left in place for the final structure. The site-selectivity in such reactions is governed by a combination of steric and electronic factors, with the oxidative addition of palladium into one C-Br bond occurring preferentially over the other. nih.gov
Negishi Coupling for Carbon-Carbon Linkages
The Negishi coupling is another prominent transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org Organozinc reagents are more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org
Similar to the Suzuki coupling, a Negishi reaction could be applied in a site-selective manner to a polyhalogenated arene. A starting material like 1,4-dibromo-2-fluorobenzene could be reacted with a specific organozinc reagent under controlled conditions to functionalize one of the bromine-substituted positions while leaving the other untouched. The resulting product could then be further manipulated to install the required hydroxyl group, yielding the 2-Bromo-4-fluorophenol intermediate. The Negishi coupling is known for its high functional group tolerance, making it a valuable tool in complex syntheses. youtube.com
Table 2: Comparison of Suzuki-Miyaura and Negishi Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Catalyst | Palladium | Palladium or Nickel |
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |
| Key Advantage | Stability and low toxicity of boron reagents | High reactivity of organozinc reagents |
| Typical Base Required | Yes (e.g., carbonates, phosphates) | Not typically required |
Buchwald-Hartwig Amination Precursors
The compound this compound serves as a valuable precursor in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org The utility of this compound in this context stems from the presence of the aryl bromide moiety, which is a reactive site for the palladium catalyst.
The Buchwald-Hartwig reaction facilitates the coupling of aryl halides with a wide range of primary and secondary amines, a transformation that is otherwise challenging. wikipedia.orgorganic-chemistry.org In a typical reaction, a palladium precatalyst, a phosphine (B1218219) ligand, and a base are employed to construct the aryl amine. The bromo-substituent on the benzene ring of the title compound is the leaving group in the catalytic cycle. The reaction's versatility allows for the synthesis of a diverse array of complex amine-containing molecules, which are prevalent in pharmaceuticals and materials science. nih.gov
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical and has evolved over time, with sterically hindered phosphine ligands showing high efficacy. nih.gov
Below is a table illustrating potential amine coupling partners for this compound in a Buchwald-Hartwig reaction.
| Amine Partner | Resulting Product Class | Significance |
| Primary Alkylamines (e.g., Butylamine) | N-Alkyl Aryl Amines | Common structural motif in medicinal chemistry. |
| Secondary Amines (e.g., Morpholine) | N-Aryl Heterocycles | Important scaffolds in drug discovery. nih.gov |
| Primary Arylamines (e.g., Aniline) | Diaryl Amines | Building blocks for organic electronic materials. |
| Ammonia Equivalents | Primary Aryl Amines | Direct synthesis of anilines from aryl halides. |
Etherification Reactions
The synthesis of the chloromethoxy group on the aromatic ring is a key feature of the target molecule. This is achieved through etherification of a phenol precursor, specifically 2-bromo-4-hydroxy-1-fluorobenzene.
O-Alkylation with Chloromethylating Agents
O-alkylation is a direct method for forming the ether linkage. In this approach, the phenol precursor, 2-bromo-4-hydroxy-1-fluorobenzene, is treated with a suitable chloromethylating agent. This reaction is a type of electrophilic substitution where the oxygen atom of the hydroxyl group acts as a nucleophile. tandfonline.com
The reaction is typically facilitated by a base to deprotonate the phenol, increasing its nucleophilicity. Various chloromethylating agents can be employed, with chloromethyl methyl ether (MOM-Cl) being a common example for introducing a related methoxymethyl group, illustrating the general principle. chempanda.com For the specific synthesis of a chloromethoxy ether, reagents such as bis(chloromethyl) ether could be used, although its use is often restricted due to safety concerns. The reaction mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the chloromethylating agent. dur.ac.uk
Williamson Ether Synthesis Modalities
The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it represents a specific modality of O-alkylation. wikipedia.org This reaction proceeds via an SN2 mechanism and involves two main steps:
Formation of a Phenoxide: The precursor, 2-bromo-4-hydroxy-1-fluorobenzene, is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the hydroxyl group and form the corresponding sodium or potassium phenoxide salt. jk-sci.com This step generates a potent nucleophile.
Nucleophilic Substitution: The phenoxide ion then reacts with a suitable electrophile, such as chloromethyl methyl ether or a related chloroalkyl ether. The phenoxide displaces the chloride leaving group in an SN2 reaction to form the desired ether. masterorganicchemistry.combyjus.com
For the synthesis to be efficient, the alkylating agent should be unhindered, such as a primary alkyl halide, to minimize competing elimination reactions. pearson.com The use of polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction. jk-sci.com
| Parameter | O-Alkylation | Williamson Ether Synthesis |
| Key Reactant | Phenol | Pre-formed Phenoxide Salt |
| Base Role | Often catalytic or stoichiometric to activate phenol in situ. | Stoichiometric to quantitatively form the alkoxide/phenoxide. |
| Mechanism | Generally SN2 on the alkylating agent. | Classic SN2 reaction. wikipedia.org |
| Typical Reagents | Phenol, Base (e.g., K2CO3), Chloroalkyl ether. | Alcohol/Phenol + Strong Base (e.g., NaH), followed by Chloroalkyl ether. |
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of a polysubstituted benzene like this compound requires precise control over the placement of each substituent. This is governed by the principles of electrophilic aromatic substitution and the directing effects of the groups already present on the ring. libretexts.orgpressbooks.pub
Control of Bromination and Fluorination Positions
Achieving the 1,2,4-substitution pattern of the fluoro, bromo, and chloro (which will be converted to the chloromethoxy) groups requires a carefully planned synthetic sequence. The order of introduction of these halogens is critical. Halogens are ortho-, para-directing, yet deactivating substituents in electrophilic aromatic substitution. msu.edu
A plausible synthetic route could start from a more readily available precursor, such as 4-chloro-2-fluoroaniline (B1294793).
Diazotization: The amino group of 4-chloro-2-fluoroaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO2) and a strong acid like hydrobromic acid (HBr) at low temperatures. chemicalbook.com
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This reaction replaces the diazonium group with a bromine atom, yielding the desired 1-bromo-4-chloro-2-fluorobenzene (B27433). This method provides excellent regiochemical control as the position of the incoming bromine atom is dictated by the initial position of the amine group. google.comgoogle.com
This sequence ensures the precise placement of the three halogen substituents, which would be difficult to achieve through sequential electrophilic halogenation of benzene due to the formation of mixed isomers. chemistrysteps.comkhanacademy.org
Regioselective Introduction of the Chloromethoxy Group
The regioselective introduction of the chloromethoxy group at position 4 is ultimately controlled by the synthesis of the correctly substituted phenol precursor, 2-bromo-4-hydroxy-1-fluorobenzene. The etherification reactions discussed in section 2.5 occur at the hydroxyl group, so its placement is paramount.
The synthesis of this phenol precursor determines the final regiochemistry. Starting from the 1-bromo-4-chloro-2-fluorobenzene intermediate synthesized in the previous step, a nucleophilic aromatic substitution reaction can be performed to replace the chlorine at position 4 with a hydroxyl group. This reaction is often challenging for unactivated aryl halides but can be achieved under forcing conditions (high temperature and pressure) using a strong base like sodium hydroxide (the Dow process) or through metal-catalyzed hydroxylation methods. The fluorine and bromine atoms ortho and para to the chlorine activate it towards nucleophilic attack, facilitating this transformation.
Once 2-bromo-4-hydroxy-1-fluorobenzene is formed, the subsequent O-alkylation to install the chloromethoxy group proceeds specifically at the oxygen atom, thus cementing the regiochemistry of the final product. The entire synthetic strategy hinges on the controlled, stepwise introduction of functional groups, leveraging the directing effects and reactivity patterns of the intermediates. libretexts.org
Green Chemistry Principles in Synthetic Route Design for this compound
The design of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact and improve the safety of chemical processes by minimizing waste, avoiding hazardous substances, and enhancing energy efficiency. epa.govsigmaaldrich.com While specific literature detailing a "green" synthesis of this compound is not extensively available, an analysis of its probable synthetic pathways through the lens of green chemistry reveals significant opportunities for improvement.
The synthesis of this compound likely involves the chloromethylation of a precursor, 2-bromo-4-fluorophenol. This reaction, which forms the critical chloromethyl ether functional group, is a key area of focus for applying green chemistry principles.
Atom Economy
A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org In an ideal reaction, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy. libretexts.org
Traditional chloromethylation reactions, such as the Blanc reaction, often utilize formaldehyde and hydrogen chloride. A simplified theoretical reaction is shown below:
C₆H₄BrFO + CH₂O + HCl → C₇H₅BrClFO + H₂O (2-bromo-4-fluorophenol + Formaldehyde + Hydrogen Chloride → this compound + Water)
In this idealized substitution reaction, water is the only byproduct. To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-bromo-4-fluorophenol | C₆H₄BrFO | 190.99 |
| Formaldehyde | CH₂O | 30.03 |
| Hydrogen Chloride | HCl | 36.46 |
| Total Reactants | 257.48 | |
| This compound | C₇H₅BrClFO | 239.47 |
| Water | H₂O | 18.02 |
The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
% Atom Economy = (239.47 / 257.48) x 100 ≈ 93.0%
While this theoretical value is high, practical applications often involve catalysts, excess reagents, and solvents that are not incorporated into the final product, significantly lowering the actual process atom economy. wikipedia.org For instance, the use of stoichiometric activating agents or catalysts that cannot be recovered would generate substantial waste. mun.ca Greener synthetic designs focus on using catalytic rather than stoichiometric reagents to minimize this waste. epa.gov
Use of Safer Solvents and Reagents
The selection of solvents and reagents is critical to the safety and environmental impact of a synthesis. Chloromethylation has historically been associated with highly hazardous substances. epa.gov
Reagent Toxicity : Traditional methods for creating chloromethyl ethers can inadvertently generate bis(chloromethyl) ether (BCME), a potent human carcinogen. epa.govcanada.ca Green chemistry principles strongly advocate for designing syntheses that avoid the use and generation of such toxic substances. epa.gov A greener approach would involve an in-situ generation of the chloromethylating agent under conditions that prevent the formation of BCME, or the use of less hazardous alternatives altogether. google.com
Solvent Selection : Chlorinated solvents like dichloromethane (DCM) and chloroform, often used in organic synthesis, pose environmental and health risks. ca.gov Efforts in green chemistry focus on replacing these with safer alternatives. Potential greener solvents for the synthesis of this compound could include:
Water : Performing reactions in aqueous media, where possible, is highly desirable. Research has shown that some chloromethylation reactions can be carried out in aqueous media using phase-transfer catalysis, which enhances reactivity between water-insoluble substrates and water-soluble reagents. researchgate.net
Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and simplifies purification. Some modern chloromethylation procedures are performed under solvent-free conditions, often with the aid of a solid catalyst. researchgate.net
Catalysis and Energy Efficiency
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce energy consumption without being consumed in the reaction. epa.gov
Catalyst Choice : Instead of corrosive and difficult-to-handle strong acids like sulfuric acid, which generate significant waste, modern approaches favor solid acid catalysts or recyclable Lewis acids like zinc chloride or zinc iodide. google.comresearchgate.netgoogle.com These catalysts can often be recovered and reused, reducing both cost and environmental burden. researchgate.net
Energy Consumption : Green synthetic routes aim to be energy-efficient by operating at ambient temperature and pressure whenever possible. epa.gov Traditional chloromethylation may require high temperatures, increasing energy costs. google.com The development of highly active catalysts that function under mild conditions is a key research goal. Alternative energy sources, such as microwave irradiation, have also been explored to accelerate reaction times and improve energy efficiency in various organic syntheses. numberanalytics.com
By redesigning the synthesis of this compound with these green chemistry principles in mind, it is possible to create a process that is safer, more efficient, and more environmentally sustainable. The focus would be on catalytic methods, the use of benign solvents or solventless systems, and careful control of reaction conditions to avoid the formation of highly toxic byproducts.
Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloromethoxy 1 Fluorobenzene
Reactivity of Aromatic Halogens (Bromine and Fluorine)
The benzene (B151609) ring of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene is substituted with two different halogen atoms, bromine and fluorine. The electronic properties and steric environment of these halogens, as well as the influence of the chloromethoxy group, dictate the regioselectivity and feasibility of various aromatic functionalization reactions.
Directed Ortho-Metalation (DoM) Pathways
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile.
In this compound, the potential directing groups are the fluorine, bromine, and the oxygen of the chloromethoxy group. The relative directing ability of these groups determines the site of metalation. Generally, the directing ability of halogens in DoM follows the order F > Cl > Br > I, while alkoxy groups are also effective directing groups.
The chloromethoxy group, through the coordination of its oxygen atom with the lithium reagent, is expected to direct metalation to the C5 position. The fluorine atom, being a stronger directing group than bromine, would also favor metalation at the adjacent C2 position, which is already substituted with bromine. The bromine atom is the weakest director among the substituents.
Considering the cooperative and competitive effects, lithiation is most likely to be directed by the chloromethoxy group to the C5 position, as it is the only unsubstituted ortho position to a strong directing group.
Table 1: Predicted Regioselectivity of Directed Ortho-Metalation (DoM) on this compound
| Directing Group | Ortho Position(s) | Predicted Outcome | Rationale |
| -OCH2Cl | C3, C5 | Major lithiation at C5 | The C3 position is sterically hindered by the adjacent bromine atom. |
| -F | C2 | Minor or no lithiation | The C2 position is already substituted with a bromine atom. |
| -Br | C1, C3 | Minor or no lithiation | Bromine is a weaker directing group compared to fluorine and the alkoxy group. |
Nucleophilic Aromatic Substitution (SNAr) Activation
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those bearing electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
In this compound, both the bromine and fluorine atoms can potentially act as leaving groups. The rate of SNAr reactions is influenced by two main factors: the electronegativity of the halogen (which facilitates the initial nucleophilic attack) and the strength of the carbon-halogen bond (which affects the leaving group ability). For SNAr, the rate-determining step is often the initial attack of the nucleophile, and thus, the more electronegative fluorine atom generally makes the attached carbon more electrophilic and leads to faster reaction rates compared to bromine.
Given these factors, it is anticipated that nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom (C1) due to the higher electronegativity of fluorine, leading to the displacement of the fluoride (B91410) ion.
Table 2: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)
| Position | Leaving Group | Activating/Deactivating Factors | Predicted Reactivity |
| C1 | Fluorine | Higher electronegativity of F enhances electrophilicity of C1. | More reactive |
| C2 | Bromine | Lower electronegativity of Br compared to F. | Less reactive |
Palladium-Catalyzed C-X Bond Functionalization
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is the reverse of the C-X bond strength.
In this compound, the C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-F bond intact. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the reaction at the C2 position.
For instance, a Suzuki coupling with an arylboronic acid would be expected to proceed selectively at the C-Br bond to form a biaryl compound, preserving the fluorine and chloromethoxy functionalities for subsequent transformations.
Table 3: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| C-X Bond | Relative Bond Strength | Predicted Reactivity | Example Reaction |
| C-Br | Weaker | Higher | Suzuki coupling, Heck reaction, Sonogashira coupling |
| C-F | Stronger | Lower | Generally unreactive under standard conditions |
Reactivity of the Chloromethoxy Group
The chloromethoxy group (-OCH2Cl) is a reactive functional group that can participate in reactions at the benzylic-like chloromethyl carbon.
Nucleophilic Displacement at the Chloromethyl Carbon
The chloromethyl group is an excellent electrophile and is susceptible to nucleophilic substitution reactions. The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, cyanides, and thiolates, through an SN2 or SN1 mechanism.
Given that it is a primary benzylic-like halide, the SN2 pathway is generally favored, especially with good nucleophiles and in polar aprotic solvents. This allows for the introduction of a variety of functional groups at this position, converting the chloromethoxy group into other ether or related functionalities.
Formation of Carbocations and Electrophilic Reactivity
Under certain conditions, particularly in the presence of a Lewis acid or in a polar protic solvent, the chloromethoxy group can undergo ionization to form a resonance-stabilized oxonium ion/carbocation intermediate. The positive charge is delocalized onto the oxygen atom and into the aromatic ring.
This carbocation is a potent electrophile and can react with various nucleophiles or participate in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, leading to the formation of diarylmethane derivatives. The stability of this carbocation is enhanced by the delocalization of the positive charge over the adjacent oxygen atom and the benzene ring.
Hydrolysis and Related Transformations
The chloromethoxy group, an α-chloro ether, is the most labile part of the this compound molecule and is susceptible to nucleophilic attack, most notably hydrolysis. The mechanism of hydrolysis for similar chloromethyl ethers is generally considered to proceed through a unimolecular nucleophilic substitution (SN1) pathway. This is facilitated by the stability of the resulting carbocation intermediate.
The first step in the hydrolysis is the slow, rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized oxocarbenium ion. The lone pairs on the adjacent oxygen atom effectively delocalize the positive charge, significantly lowering the activation energy for carbocation formation. The stability of this intermediate is a key driver for the SN1 mechanism.
The general course of hydrolysis can be outlined as follows:
Ionization: The C-Cl bond in the chloromethoxy group cleaves heterolytically to form a chloride ion and a resonance-stabilized benzyloxonium cation.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting protonated hemiacetal is then deprotonated by another water molecule to yield the final products: 2-bromo-1-fluoro-4-(hydroxymethyl)benzene and hydrochloric acid.
The rate of this hydrolysis is significantly influenced by the solvent's ionizing power and the electronic effects of the substituents on the benzene ring. Protic, polar solvents will stabilize the carbocation intermediate and the leaving group, thus accelerating the reaction. The bromo and fluoro substituents on the aromatic ring, being electron-withdrawing, are expected to have a notable impact on the rate of hydrolysis, likely by destabilizing the carbocation intermediate and thus slowing down the reaction compared to an unsubstituted analogue.
| Factor | Predicted Effect on Hydrolysis Rate | Reason |
| Solvent Polarity | Increased rate in more polar, protic solvents | Stabilization of the carbocation intermediate and the chloride leaving group. |
| Aromatic Substituents (Br, F) | Decreased rate | Electron-withdrawing inductive effects of halogens destabilize the benzylic carbocation. |
| Nucleophile Concentration | Negligible effect on the rate | The rate-determining step is the unimolecular ionization of the substrate. |
Competitive Reaction Pathways
The presence of multiple reactive sites in this compound—the chloromethoxy side chain and the halogenated aromatic ring—leads to competitive reaction pathways. The outcome of a reaction is highly dependent on the reaction conditions, including the nature of the reagent, solvent, and temperature.
A primary area of competition lies between nucleophilic substitution at the benzylic carbon of the chloromethoxy group and nucleophilic aromatic substitution (SNAr) on the ring.
Side-Chain Reactions (SN1/SN2): As discussed, the chloromethoxy group is prone to SN1-type reactions, especially with weak nucleophiles in polar solvents. With stronger, less-hindered nucleophiles, a bimolecular (SN2) pathway might also be possible, though the SN1 mechanism is generally favored for benzylic systems that can form stable carbocations.
Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally challenging for aryl halides but can occur under forcing conditions or if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine and bromine atoms themselves are potential leaving groups. The electron-withdrawing nature of these halogens, along with the chloromethoxy group (which can exert a complex electronic influence), can make the ring susceptible to SNAr with very strong nucleophiles like alkoxides or amides.
The reaction conditions will be the deciding factor in which pathway predominates. For instance, solvolysis in a polar protic solvent at moderate temperatures would likely favor hydrolysis of the side chain. Conversely, reaction with a strong nucleophile, such as sodium methoxide (B1231860) in a non-polar solvent at high temperatures, could potentially lead to substitution on the aromatic ring.
When considering reactions on the aromatic ring itself, the presence of two different halogen atoms, bromine and fluorine, introduces the question of selective functionalization.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the carbon bearing the leaving group. The electronegativity of the halogen plays a significant role in this step, with fluorine's strong electron-withdrawing inductive effect making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in many SNAr reactions on polyhalogenated aromatic compounds, fluorine is a better leaving group than bromine. Therefore, under conditions favoring SNAr, a nucleophile would likely displace the fluorine atom over the bromine atom.
Metal-Halogen Exchange: Reactions involving organometallic reagents, such as organolithiums or Grignard reagents, proceed via metal-halogen exchange. In these reactions, the selectivity is often governed by the polarizability and bond strength of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-F bond, making bromine more susceptible to exchange with lithium or magnesium. Thus, treatment with a reagent like n-butyllithium would be expected to selectively replace the bromine atom, forming a lithiated intermediate that can then be trapped with an electrophile.
| Reaction Type | More Likely Halogen to be Replaced | Reason |
| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Higher electronegativity of fluorine makes the attached carbon more electrophilic. |
| Metal-Halogen Exchange | Bromine | Weaker and more polarizable C-Br bond compared to the C-F bond. |
Mechanistic Studies of Key Transformations
A deeper understanding of the reactivity of this compound can be gained by examining the mechanisms of its key transformations, including transition state analysis and the potential for radical pathways.
SN1 Hydrolysis of the Chloromethoxy Group: According to Hammond's postulate, the transition state of the rate-determining step in the SN1 hydrolysis will closely resemble the high-energy intermediate, which is the benzyloxonium carbocation. This transition state will have a significant degree of charge separation, with the C-Cl bond being substantially broken. The geometry around the benzylic carbon will be moving from tetrahedral towards trigonal planar. The stability of this transition state is paramount to the reaction rate and is directly influenced by the electronic properties of the aromatic substituents. The electron-withdrawing bromo and fluoro groups would be expected to raise the energy of this transition state, thus slowing the reaction.
Nucleophilic Aromatic Substitution (SNAr): The transition state for the rate-determining step in an SNAr reaction (the formation of the Meisenheimer complex) involves the attack of the nucleophile on the aromatic ring, leading to a high-energy, negatively charged intermediate. The transition state leading to this intermediate will have a structure in which the C-nucleophile bond is partially formed and the aromaticity of the ring is partially disrupted. The negative charge that develops is delocalized throughout the ring, and the stability of this transition state is enhanced by the presence of electron-withdrawing groups that can accommodate this charge.
While many reactions of this compound can be described by ionic mechanisms, the potential for radical pathways, particularly under certain conditions, should not be overlooked.
Benzylic Radical Formation: In the presence of radical initiators (e.g., UV light or peroxides), homolytic cleavage of a C-H bond on the chloromethoxy group is unlikely due to the presence of the more labile C-Cl bond. However, radical abstraction of the chlorine atom could potentially occur. More commonly, benzylic positions are susceptible to radical halogenation if a hydrogen were present.
Single Electron Transfer (SET) in Aromatic Substitution: Some nucleophilic aromatic substitution reactions can proceed via a single electron transfer (SET) mechanism, also known as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway. This mechanism involves the transfer of an electron from the nucleophile (or a catalyst) to the aryl halide, forming a radical anion. This radical anion then fragments, losing the halide ion to form an aryl radical. The aryl radical then reacts with the nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide, propagating a chain reaction. While less common than the SNAr mechanism, the SRN1 pathway is a possibility for aryl halides, especially with certain nucleophiles and under photostimulation or with solvated electrons. The presence of multiple halogens on the ring could influence the stability of the initial radical anion and the subsequent fragmentation.
Derivatization and Functionalization of 2 Bromo 4 Chloromethoxy 1 Fluorobenzene
Substitution Reactions at the Aromatic Ring
The aromatic core of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene offers multiple avenues for functionalization. The bromine and fluorine atoms, along with the carbon atoms of the benzene (B151609) ring, can all be targeted for modification, allowing for the introduction of a wide variety of substituents.
The carbon-bromine bond is a key site for derivatization, often serving as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. For a substrate like this compound, reactions such as Suzuki, Stille, and Sonogashira couplings are anticipated to proceed readily at the C-Br bond. The electron-donating nature of the para-chloromethoxy group may facilitate the initial oxidative addition step in the catalytic cycle.
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound.
Stille Coupling: In a Stille coupling, an organotin reagent would be used to introduce a new carbon-based substituent. This method is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: To introduce an alkynyl group, a Sonogashira coupling with a terminal alkyne can be employed, typically using a palladium catalyst and a copper(I) co-catalyst.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-Fluoroaromatic Compounds
| Entry | Reactant | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Fluorobiphenyl | >95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 2,4'-Difluorobiphenyl | 92 |
| 3 | (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Methylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | (E/Z)-1-(2-fluoro-1-propenyl)-4-nitrobenzene | 85 |
This table presents data from reactions on similar compounds to illustrate the expected reactivity.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that allows for the formation of C-N bonds. wikipedia.org This would be a viable method for introducing primary or secondary amines at the position of the bromine atom on this compound. Similarly, the analogous C-S bond formation can be achieved to introduce thiol-based substituents. wikipedia.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.
Table 2: Buchwald-Hartwig Amination on a Representative Aryl Bromide
| Entry | Aryl Halide | Amine | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromobenzene | Carbazole | TrixiePhos, t-BuOLi | N-Phenylcarbazole | 98 |
| 2 | Bromobenzene | Diphenylamine | XPhos, t-BuONa | Triphenylamine | 99 |
This table presents data from reactions on a similar compound to illustrate the expected reactivity.
The fluorine atom on the aromatic ring can direct metalation to the adjacent ortho position. This ortho-lithiation is a powerful strategy for introducing a variety of electrophiles at a specific site on the ring. epfl.chresearchgate.netepfl.ch Treatment of this compound with a strong lithium base, such as sec-butyllithium (B1581126) or lithium diisopropylamide (LDA), at low temperatures would be expected to result in deprotonation at the C3 position (ortho to the fluorine). The resulting aryllithium species can then be quenched with various electrophiles to install new functional groups.
Table 3: Ortho-Lithiation and Functionalization of a Substituted Fluorobenzene
| Entry | Substrate | Base | Electrophile | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Chloro-4-fluorobenzene | n-BuLi/t-BuOK | CO₂ | 5-Chloro-2-fluorobenzoic acid | 86 |
This table presents data from a reaction on a similar compound to illustrate the expected reactivity.
Replacement of Bromine Atom
Transformations of the Chloromethoxy Side Chain
The chloromethoxy group is a reactive functional group that can be readily transformed into other functionalities, particularly various types of ethers.
The chloromethoxy group is an α-chloro ether, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity can be harnessed to convert it into a variety of other ethers. The reaction with an alcohol or a phenol (B47542), typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, would yield the corresponding alkoxy or phenoxy ether, respectively. This transformation is analogous to the Williamson ether synthesis.
Table 4: Representative Ether Formation from an Activated Chloride
| Entry | Electrophile | Nucleophile | Base | Product |
|---|---|---|---|---|
| 1 | Benzyl (B1604629) chloride | Sodium ethoxide | - | Benzyl ethyl ether |
| 2 | 4-Methoxybenzyl chloride | Phenol | K₂CO₃ | 4-Methoxybenzyl phenyl ether |
This table presents hypothetical examples based on established principles of ether synthesis to illustrate the expected reactivity.
Formation of Aldehydes and Carboxylic Acids
The chloromethoxy group serves as a masked formyl group and can be converted into aldehydes and, subsequently, carboxylic acids through established synthetic protocols.
The conversion of a chloromethyl group, which can be considered analogous to the chloromethoxy group after hydrolysis of the ether linkage, to an aldehyde can be achieved through various methods. One such method is the Sommelet reaction, which involves the reaction of the chloromethyl arene with hexamine to form a quaternary ammonium (B1175870) salt, followed by hydrolysis to yield the corresponding aldehyde. Another approach involves the formation of a diacetate derivative, which can then be hydrolyzed to the aldehyde.
Direct oxidation of the chloromethoxy group or the intermediate benzyl alcohol (formed upon hydrolysis) can lead to the formation of the corresponding carboxylic acid. Strong oxidizing agents are typically employed for this transformation. The presence of the bromo and fluoro substituents on the aromatic ring is expected to influence the reactivity of the chloromethoxy group due to their electronic effects, but they are generally stable to the conditions used for these transformations.
A plausible reaction sequence for the conversion of the chloromethoxy group is outlined below:
Table 1: Plausible Reaction Scheme for Aldehyde and Carboxylic Acid Formation
| Step | Reactant | Reagents | Product | Functional Group Transformation |
| 1 | This compound | H₂O | 2-Bromo-4-(hydroxymethyl)-1-fluorobenzene | Chloromethoxy to Hydroxymethyl |
| 2a | 2-Bromo-4-(hydroxymethyl)-1-fluorobenzene | Mild Oxidizing Agent (e.g., PCC) | 2-Bromo-4-formyl-1-fluorobenzene | Hydroxymethyl to Formyl |
| 2b | 2-Bromo-4-(hydroxymethyl)-1-fluorobenzene | Strong Oxidizing Agent (e.g., KMnO₄) | 2-Bromo-4-carboxy-1-fluorobenzene | Hydroxymethyl to Carboxyl |
Introduction of Nitrogen-Containing Functionalities
The introduction of nitrogen-containing groups onto the this compound scaffold can be directed at either the carbon bearing the bromine atom or the carbon bearing the fluorine atom. This is typically achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.
The fluorine atom, activated by the presence of the other substituents, can be susceptible to SNAr with nitrogen nucleophiles, especially under forcing conditions or with photoredox catalysis. The reactivity of fluoroarenes in SNAr reactions is a well-established phenomenon.
Alternatively, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with a wide range of amines. The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity.
Table 2: Potential Pathways for Amination
| Position of Attack | Reaction Type | Typical Reagents | Potential Product |
| C-F | Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., R₂NH), Strong Base | 2-Bromo-4-(chloromethoxy)-1-(dialkylamino)benzene |
| C-Br | Buchwald-Hartwig Amination | Amine (e.g., R₂NH), Pd catalyst, Ligand, Base | 2-(Dialkylamino)-4-(chloromethoxy)-1-fluorobenzene |
Sequential Multiple Functionalization Strategies
The presence of multiple, chemically distinct functional groups on this compound allows for sequential modifications, where each group can be addressed in a controlled manner. This relies on the orthogonal reactivity of the functional groups and the careful selection of reaction conditions to achieve chemo- and regioselectivity.
Orthogonal Reactivity of Different Functional Groups
The concept of orthogonal reactivity is central to the selective functionalization of this molecule. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. This trend dictates the relative reactivity of the bromo and fluoro substituents in reactions like palladium-catalyzed cross-coupling. The C-Br bond is significantly more reactive than the C-F bond in oxidative addition to a palladium(0) center, which is the key initial step in many cross-coupling reactions. This allows for selective reactions at the C-Br position while leaving the C-F bond intact for subsequent transformations.
The chloromethoxy group exhibits a different mode of reactivity, being susceptible to hydrolysis and oxidation as discussed earlier. This reactivity is generally orthogonal to the conditions used for palladium-catalyzed cross-coupling, meaning that the chloromethoxy group can be preserved while modifying the C-Br or C-F positions, and vice versa.
Table 3: Hierarchy of Reactivity for Orthogonal Functionalization
| Functional Group | Relative Reactivity in Pd-catalyzed Cross-Coupling | Typical Transformations |
| -Br | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination |
| -F | Low | Nucleophilic Aromatic Substitution (SNAr) |
| -OCH₂Cl | Generally unreactive under cross-coupling conditions | Hydrolysis, Oxidation |
Chemo- and Regioselective Modifications
Building on the principles of orthogonal reactivity, chemo- and regioselective modifications of this compound can be designed. For instance, a Suzuki coupling could be performed selectively at the C-Br position. The resulting product, a 2-aryl-4-(chloromethoxy)-1-fluorobenzene, could then be subjected to a second transformation. For example, the chloromethoxy group could be converted to a formyl group, or a nucleophilic aromatic substitution could be carried out at the C-F position.
The regioselectivity of these reactions is generally high due to the inherent differences in the reactivity of the functional groups. The choice of which group to modify first will depend on the desired final product and the compatibility of the subsequent reaction conditions with the newly introduced functionalities.
An example of a chemo- and regioselective sequential functionalization is presented below:
Table 4: Illustrative Sequential Functionalization Strategy
| Step | Starting Material | Reaction | Reagents | Product |
| 1 | This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-(chloromethoxy)-1-fluorobenzene |
| 2 | 2-Aryl-4-(chloromethoxy)-1-fluorobenzene | Hydrolysis and Oxidation | H₂O, then KMnO₄ | 2-Aryl-4-carboxy-1-fluorobenzene |
| 3 | 2-Aryl-4-(chloromethoxy)-1-fluorobenzene | Nucleophilic Aromatic Substitution | R₂NH, Strong Base | 2-Aryl-4-(chloromethoxy)-1-(dialkylamino)benzene |
This strategic approach underscores the value of this compound as a versatile intermediate in the synthesis of highly substituted and functionalized aromatic compounds for various applications in materials science and medicinal chemistry.
Role in Advanced Chemical Synthesis
Precursor in Heterocyclic Compound Synthesis
The inherent functionalities of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene provide multiple avenues for the construction of heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials.
The presence of a reactive chloromethoxy group and a bromine atom facilitates the synthesis of various nitrogen-containing heterocycles. The chloromethoxy group can act as a handle for introducing nitrogen nucleophiles, leading to the formation of intermediates that can subsequently undergo cyclization reactions. For instance, reaction with primary amines can lead to the formation of N-substituted aminomethyl ethers, which can then be cyclized through reactions involving the bromo or fluoro substituents.
Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-based functionalities. This approach is instrumental in the synthesis of substituted anilines, which are key precursors to a wide array of nitrogen heterocycles including indoles, quinolines, and benzodiazepines. The fluorine atom, while generally less reactive towards nucleophilic substitution than the other halogens on the ring, can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting heterocyclic products.
Recent synthetic strategies have focused on one-pot procedures where this compound is sequentially functionalized to build complex heterocyclic systems, demonstrating its efficiency as a synthetic intermediate.
The chloromethoxy group is a key functional group for the synthesis of oxygen-containing heterocycles. It can readily react with oxygen nucleophiles, such as alcohols and phenols, to form ether linkages. Intramolecular cyclization of appropriately substituted derivatives can lead to the formation of various oxygen-containing ring systems.
Scaffold for Multi-Substituted Aromatic Architectures
In addition to its role in heterocycle synthesis, this compound is an excellent scaffold for the preparation of multi-substituted aromatic compounds. The differential reactivity of the bromo, chloromethoxy, and fluoro substituents allows for a programmed, stepwise introduction of various functional groups onto the benzene (B151609) ring.
The bromine atom is particularly amenable to a wide range of transformations, including:
Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, Heck, Sonogashira, and Negishi couplings allow for the formation of carbon-carbon bonds, introducing alkyl, alkenyl, alkynyl, and aryl groups.
Lithium-halogen exchange: This generates a potent nucleophilic aryl lithium species that can react with a variety of electrophiles.
Grignard reagent formation: The corresponding Grignard reagent can be formed and used in reactions with carbonyl compounds and other electrophiles.
The chloromethoxy group can be transformed into other functionalities. For instance, it can be hydrolyzed to a hydroxymethyl group, which can then be oxidized to a formyl or carboxylic acid group. This group also provides a site for etherification with a wide range of alcohols.
The fluorine atom, being the most stable halogen on the ring, often remains intact during these transformations, providing a valuable fluorine-containing motif in the final product. The presence of fluorine can significantly impact the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity.
The following table summarizes the key transformations for each substituent:
| Substituent | Position | Key Transformations | Resulting Functional Groups |
| Bromo | 2 | Palladium-catalyzed cross-couplings, Lithium-halogen exchange, Grignard formation | Alkyl, Alkenyl, Alkynyl, Aryl, Hydroxyl, Carboxyl, etc. |
| Chloromethoxy | 4 | Nucleophilic substitution, Hydrolysis, Oxidation | Ethers, Alcohols, Aldehydes, Carboxylic acids |
| Fluoro | 1 | Generally stable, can participate in nucleophilic aromatic substitution under harsh conditions | Retained in the final product, influencing its properties |
Intermediate for Complex Polyfunctional Molecules
The ability to selectively functionalize the different positions of this compound makes it a crucial intermediate in the synthesis of complex, polyfunctional molecules. In multi-step total synthesis, this compound can be used to introduce a substituted aromatic core early in the synthetic route. The remaining functional groups can then be elaborated in subsequent steps.
For example, in the synthesis of a pharmaceutical target containing a substituted benzofuran (B130515) moiety, this compound could be utilized to construct the core ring system, with the bromo and fluoro groups serving as handles for the introduction of further complexity later in the synthesis. This modular approach allows for the efficient and convergent synthesis of intricate molecular architectures.
The strategic importance of this intermediate is highlighted in synthetic schemes where precise control over the substitution pattern of an aromatic ring is paramount for achieving the desired biological activity or material property.
Theoretical and Computational Studies of 2 Bromo 4 Chloromethoxy 1 Fluorobenzene
Molecular Conformation and Rotational Barriers
The three-dimensional structure and conformational flexibility of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene are dictated by the interplay of steric and electronic effects arising from the substituents on the benzene (B151609) ring. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the molecule's preferred spatial arrangements and the energy barriers associated with rotations around its flexible bonds.
Analysis of Torsional Angles and Preferred Conformations
The key flexible bond in this compound is the C(aryl)-O bond of the chloromethoxy group. The rotation around this bond determines the orientation of the -CH2Cl group relative to the plane of the benzene ring. The torsional angle, defined by the sequence of atoms C(aryl)-C(aryl)-O-C(methylene), is the primary determinant of the molecule's conformation.
Theoretical calculations would likely reveal that the most stable conformation, or global minimum, seeks to minimize steric hindrance between the chloromethyl group and the adjacent hydrogen atom on the benzene ring. This would likely result in a preferred conformation where the C-O-C plane is roughly perpendicular to the plane of the benzene ring. However, electronic effects, such as potential weak interactions between the oxygen lone pairs and the aromatic pi-system, could influence the precise equilibrium geometry.
To illustrate the expected conformational preferences, a potential energy surface scan can be computationally generated by systematically varying the C(aryl)-C(aryl)-O-C(methylene) torsional angle and calculating the relative energy at each point. The results of such a hypothetical scan are presented in the table below.
Hypothetical Relative Energy vs. Torsional Angle for this compound
| Torsional Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Eclipsed |
| 30 | 1.8 | Gauche |
| 60 | 0.5 | Gauche |
| 90 | 0.0 | Perpendicular (Global Minimum) |
| 120 | 0.6 | Gauche |
| 150 | 1.9 | Gauche |
| 180 | 2.8 | Eclipsed |
Conformational Isomerism of the Chloromethoxy Group
The chloromethoxy group itself possesses a degree of conformational freedom due to rotation around the O-C(methylene) bond. This rotation would influence the position of the chlorine atom relative to the rest of the molecule. While the barrier to this rotation is expected to be relatively low, certain staggered conformations would be energetically favored over eclipsed ones.
Computational modeling can identify the most stable rotamers. It is anticipated that the preferred conformation would place the bulky chlorine atom in a position that minimizes steric clashes with the benzene ring. The interplay between the rotation around the C(aryl)-O bond and the O-C(methylene) bond would give rise to a complex potential energy surface with several local minima, each corresponding to a distinct conformational isomer. The relative populations of these isomers at a given temperature can be estimated using Boltzmann statistics based on their computed relative energies.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are fundamental to understanding its reactivity. Computational chemistry provides a powerful toolkit for probing the electronic structure through various theoretical lenses.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring, with significant contributions from the oxygen atom of the chloromethoxy group due to its lone pairs. The presence of the electron-donating chloromethoxy group would raise the energy of the HOMO compared to unsubstituted benzene, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be a π*-antibonding orbital, with contributions from the electronegative halogen substituents. The energy of the LUMO will be lowered by these substituents, indicating a greater propensity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.9 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.7 | Energy difference between HOMO and LUMO |
Electrostatic Potential Maps and Charge Distribution
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) signify electron-deficient areas that are prone to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the chloromethoxy group due to its lone pairs. The fluorine and bromine atoms would also exhibit some negative potential. The hydrogen atoms of the benzene ring and the chloromethyl group would display positive potential. The distribution of the electrostatic potential across the aromatic ring will be influenced by the combined inductive and resonance effects of all the substituents.
A quantitative analysis of the charge distribution can be obtained through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial atomic charges to each atom in the molecule, providing a numerical representation of the electron distribution.
Fukui Functions and Local Reactivity Indices
While FMO theory provides a global picture of reactivity, Fukui functions and other local reactivity indices offer a more nuanced, atom-specific view. These descriptors, derived from conceptual DFT, help to identify the most reactive sites within a molecule for different types of chemical reactions.
The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, we can predict the most probable sites for various reactions. For electrophilic attack, the positions on the benzene ring with the highest f-(r) values would be the most reactive. These are likely to be the carbon atoms ortho and para to the electron-donating chloromethoxy group, although steric hindrance from the bromine atom will influence the accessibility of the ortho position. For nucleophilic attack, the carbon atom of the chloromethyl group is expected to have a high f+(r) value, making it a prime target for nucleophiles.
Hypothetical Condensed Fukui Functions for Selected Atoms in this compound
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |
|---|---|---|---|
| C(methylene) | 0.35 | 0.02 | 0.18 |
| C(ortho to -OCH2Cl, with H) | 0.08 | 0.25 | 0.16 |
| C(ortho to -OCH2Cl, with Br) | 0.10 | 0.15 | 0.12 |
| O(methoxy) | 0.12 | 0.28 | 0.20 |
Reaction Energetics and Transition State Modeling
A detailed computational investigation would be necessary to map the potential energy surfaces for various reactions involving this compound. This would involve calculating the energies of reactants, products, intermediates, and transition states.
Computational Elucidation of Reaction Mechanisms
Quantum chemical calculations could elucidate the stepwise mechanisms of reactions such as nucleophilic substitution at the chloromethoxy group or electrophilic aromatic substitution on the benzene ring. Techniques like Density Functional Theory (DFT) would be instrumental in identifying the lowest energy pathways.
Prediction of Regioselectivity and Stereoselectivity
For a polysubstituted benzene derivative like this compound, predicting the outcome of further substitutions is a key challenge. Computational models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electron distribution and steric factors. For reactions involving the chloromethoxy group, which could potentially create a chiral center, computational methods could also predict stereochemical outcomes.
Catalyst Design Insights
Should this compound be a substrate in catalyzed reactions, computational modeling could offer significant insights for catalyst design. By modeling the interaction of the substrate with a potential catalyst, researchers can understand the binding modes and the electronic interactions that govern catalytic activity and selectivity. This knowledge can guide the development of more efficient and selective catalysts for transformations involving this and similar molecules.
Advanced Analytical Methodologies in Support of Research on 2 Bromo 4 Chloromethoxy 1 Fluorobenzene
Chromatographic Methods for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific analytical characteristics of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene and related structures typically involves chloromethylation of the corresponding phenol (B47542), often using formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether. These methods, while effective, can involve hazardous reagents and produce significant waste streams. The future of synthesizing this building block will likely focus on green and sustainable chemistry principles.
Key research directions include:
Alternative Chloromethylating Agents: Investigating less hazardous and more atom-economical reagents for the introduction of the chloromethoxy group. This could involve in-situ generation of the reactive species to minimize handling and exposure.
Catalytic Approaches: Developing catalytic methods to replace stoichiometric reagents. For instance, a Lewis or Brønsted acid-catalyzed reaction using a safer chlorine and methanol (B129727) source could offer a more environmentally benign pathway.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids to reduce the environmental impact of the synthesis.
Exploration of Catalyst Systems for Selective Transformations
The presence of three distinct functional groups on the aromatic ring presents a significant opportunity for selective chemical transformations. The C-Br bond is amenable to cross-coupling, the chloromethoxy group is susceptible to nucleophilic substitution, and the C-F bond is generally more inert but can be activated under specific conditions. Future research will focus on developing highly selective catalyst systems that can target one site without affecting the others.
Orthogonal Catalysis: A primary goal is the development of orthogonal catalytic systems where, for example, a palladium catalyst selectively activates the C-Br bond for a Suzuki or Buchwald-Hartwig coupling, while leaving the chloromethoxy group intact for a subsequent, different type of reaction. Conversely, developing Lewis acid catalysts that promote substitution at the chloromethoxy position without triggering oxidative addition at the C-Br site is also a critical area.
Photoredox and Electrocatalysis: These emerging fields offer new avenues for selective activation. Photoredox catalysis could enable novel coupling reactions at the C-Br bond under exceptionally mild conditions. Electrosynthesis might provide a way to control the redox potential precisely, allowing for selective transformations that are difficult to achieve with traditional chemical reagents.
Table 1: Potential Catalyst Systems for Selective Reactions
| Target Site | Reaction Type | Potential Catalyst Class | Research Goal |
| C-Br Bond | Cross-Coupling (e.g., Suzuki, Sonogashira) | Palladium, Nickel, or Copper Complexes | High selectivity and turnover number, tolerance of the chloromethoxy group. |
| Chloromethoxy | Nucleophilic Substitution | Lewis Acids (e.g., ZnCl₂, TiCl₄) | Mild reaction conditions, prevention of C-Br bond interference. |
| C-Br Bond | Carbonylation | Palladium with CO | Introduction of carbonyl functionalities without disturbing other groups. |
| Multiple Sites | Tandem/Domino Reactions | Multifunctional Catalysts | One-pot synthesis of complex molecules to improve efficiency. |
Expanding the Scope of Derivatization Reactions
Beyond standard cross-coupling and substitution, future work should aim to significantly broaden the portfolio of reactions that this compound can undergo. This expansion will increase its value as a versatile molecular scaffold.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring would provide a powerful and atom-economical way to introduce additional substituents, leading to highly decorated aromatic structures.
Derivatization of the Methoxy (B1213986) Ether: The chloromethoxy group can be converted into a versatile methoxy ether (MOM ether) protecting group or serve as a precursor to a wide array of other functional groups. For instance, reaction with various nucleophiles (amines, thiols, alcohols, carboxylates) can yield a diverse library of compounds with tailored properties.
Grignard and Lithiation Reagents: Formation of the Grignard or organolithium reagent via halogen-metal exchange at the C-Br bond opens up possibilities for reaction with a vast range of electrophiles to form new C-C bonds, introducing alkyl, acyl, or other functional groups.
Advanced Materials Science Applications as a Building Block
The unique electronic and structural features imparted by the bromo, fluoro, and chloromethoxy substituents make this compound an attractive building block for advanced materials. The fluorine atom can enhance thermal stability and tune electronic properties, while the bromo- and chloromethoxy- sites provide handles for polymerization or functionalization.
Future research in this area will likely target:
Organic Electronics: Incorporation into the backbone of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituent can lower the LUMO energy level of the resulting polymer, which is often beneficial for electron transport materials.
High-Performance Polymers: Using the molecule as a monomer or cross-linking agent to create polymers with high thermal resistance, chemical stability, and specific optical properties.
Liquid Crystals: The rigid aromatic core and potential for derivatization make it a candidate for designing novel liquid crystalline materials with tailored phase behavior.
Table 2: Potential Material Science Applications
| Material Class | Potential Role of the Compound | Target Properties |
| Conjugated Polymers | Monomer unit | Tunable electronics, enhanced stability |
| High-Performance Plastics | Monomer or cross-linker | High thermal stability, chemical resistance |
| Liquid Crystals | Core mesogenic unit | Specific phase transitions, optical anisotropy |
| Functional Coatings | Additive or precursor | Hydrophobicity, durability |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of intermediates like this compound can present challenges in traditional batch reactors, especially concerning safety and scalability. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages. vapourtec.comthieme-connect.de
Enhanced Safety: The chloromethylation step often involves unstable or hazardous reagents. In a flow reactor, these can be generated and consumed in-situ, minimizing the amount present at any given time and significantly improving the safety profile of the process. nih.gov
Precise Process Control: Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and fewer byproducts. nih.gov
Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period. researchgate.net Furthermore, flow reactors can be integrated into automated synthesis platforms, enabling the rapid and systematic production of a library of derivatives for high-throughput screening in drug discovery or materials science. This integration is key to accelerating the pace of research and development. nih.gov
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple intermediate into a key enabling molecule for innovation across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
